7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a bromine atom at the seventh position and a methyl group at the second position of the pyrrole ring. The structural features of this compound make it a subject of interest for researchers focusing on drug design and development.
The synthesis and characterization of 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine have been documented in various scientific studies, emphasizing its role as a scaffold for developing potent pharmacological agents. Notably, research has highlighted its potential as an inhibitor in cancer treatment due to its interaction with specific biological targets .
7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can be classified as:
The synthesis of 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The synthetic route may involve palladium-catalyzed reactions that enhance the formation of carbon-nitrogen bonds, crucial for constructing the pyrrolo[3,2-c]pyridine framework. The use of protecting groups is often essential to prevent unwanted side reactions during synthesis.
The molecular structure of 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine features:
The molecular formula is C_8H_8BrN, and its molecular weight is approximately 214.06 g/mol. The compound's structure can be represented using standard chemical notation or visualized through molecular modeling software.
7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., palladium) to optimize yield and selectivity.
The mechanism by which 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine exerts its biological effects typically involves:
Research indicates that compounds within this class may inhibit kinases or other critical enzymes involved in cancer progression, thus showcasing their potential therapeutic applications .
Quantitative analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds.
Scientific Uses
7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has garnered attention for its potential applications in:
This compound exemplifies the ongoing research efforts aimed at developing effective therapeutic agents based on heterocyclic chemistry principles.
The synthesis of 7‑bromo‑2‑methyl‑1H‑pyrrolo[3,2‑c]pyridine relies on sequential transformations to construct its fused heterocyclic core. A validated route begins with 2‑bromo‑5‑methylpyridine as the precursor. This undergoes N-oxidation using m-chloroperbenzoic acid (mCPBA) to yield 2‑bromo‑5‑methylpyridine‑1‑oxide, followed by regioselective nitration with fuming nitric acid in sulfuric acid at –20°C to afford 2‑bromo‑5‑methyl‑4‑nitropyridine 1‑oxide [3] [8]. Cyclization is achieved via iron‑mediated reductive annulation: Treatment with acetic acid and iron powder reduces the nitro group while simultaneously forming the pyrrole ring, producing 6‑bromo‑1H‑pyrrolo[3,2‑c]pyridine [3]. For N‑methylated analogs (e.g., 7‑bromo‑1‑methyl derivatives), a 2‑(trimethylsilyl)ethoxymethyl (SEM) protecting group is applied before methylation, with subsequent deprotection [4] [7].
Table 1: Key Steps in Heterocyclic Ring Formation
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
N-Oxidation | mCPBA, CH~2~Cl~2~, 25°C, 12h | 2‑Bromo‑5‑methylpyridine‑1‑oxide | 85–90 |
Nitration | HNO~3~/H~2~SO~4~, –20°C, 2h | 2‑Bromo‑5‑methyl‑4‑nitropyridine 1‑oxide | 75 |
Cyclization | Fe powder, AcOH, 80°C, 4h | 6‑Bromo‑1H‑pyrrolo[3,2‑c]pyridine | 60–65 |
N-Protection | SEM‑Cl, DIPEA, CH~3~CN, reflux | SEM‑protected derivative | 90 |
Bromination selectivity is achieved at the outset by exploiting the pyridine ring’s electronic properties. Electrophilic bromination of 2‑methylpyridine at C3 requires harsh conditions and yields undesired isomers. Instead, a Sandmeyer‑type approach is employed: Diazotization of commercially available 3‑amino‑2‑methylpyridine with sodium nitrite and hydrobromic acid forms a diazonium salt, which is thermally decomposed in the presence of cuprous bromide to furnish 3‑bromo‑2‑methylpyridine regioselectively [8]. For methylation selectivity, the pyrrole nitrogen (position 1) is favored over the pyridine nitrogen (position 4) due to higher nucleophilicity. However, under non‑optimized conditions, N‑methylation yields mixtures. Optimization involves:
Table 2: Common Regioisomers and Their CAS Numbers
Compound Name | CAS Number | Key Distinction |
---|---|---|
7‑Bromo‑2‑methyl‑1H‑pyrrolo[3,2‑c]pyridine | Not specified | Target compound (unprotected N1H) |
7‑Bromo‑1‑methyl‑1H‑pyrrolo[3,2‑c]pyridine | 1440520‑76‑2 | N1‑methylated |
3‑Bromo‑6‑methyl‑1H‑pyrrolo[3,2‑c]pyridine | 1190313‑09‑7 | Bromine at C3 vs. C7 |
The bromine atom at C7 enables diversification via transition metal‑catalyzed cross‑coupling. Suzuki–Miyaura reactions are pivotal for attaching aryl/heteroaryl groups to the pyrrolopyridine core. Key catalytic systems include:
Table 3: Catalytic Systems for C7 Functionalization
Catalyst System | Conditions | Application | Yield Range (%) |
---|---|---|---|
Pd(OAc)~2~/Cu(OAc)~2~ | Pyridine, K~2~CO~3~, 80°C, 12h | Arylboronic acid coupling | 70–85 |
Pd(PPh~3~)~4~ | Toluene/EtOH, Na~2~CO~3~, reflux, 8h | Electron‑deficient arylboronics | 65–75 |
PdCl~2~(dppf) | DMF, K~3~PO~4~, 100°C, 6h | Heteroarylboronic acids | 60–70 |
Scaling this synthesis faces three critical hurdles:
Mitigation Strategies:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: